molecular formula C10H15F3N2O5S B13117558 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate

Cat. No.: B13117558
M. Wt: 332.30 g/mol
InChI Key: RXBCAJRBHYBDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is an ionic liquid with a unique structure that combines a sulfonic acid group and a trifluoroacetate anion. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. It is widely used in various scientific and industrial applications due to its unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate typically involves the following steps:

    Alkylation of Imidazole: The initial step involves the alkylation of imidazole with methyl iodide to form 1-methylimidazole.

    Sulfonation: The next step is the sulfonation of 1-methylimidazole with 1,4-butanesultone to produce 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium.

    Anion Exchange: Finally, the anion exchange reaction is carried out by reacting 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium with trifluoroacetic acid to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced imidazolium salts.

    Substitution: Substituted imidazolium compounds with various functional groups.

Scientific Research Applications

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Employed in the extraction and purification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions with other molecules, while the trifluoroacetate anion can participate in various chemical reactions. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium trifluoroacetate: Similar structure but with a butyl group instead of a sulfobutyl group.

    1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium sulfate: Similar cation but with a sulfate anion instead of trifluoroacetate.

Uniqueness

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is unique due to its combination of a sulfonic acid group and a trifluoroacetate anion, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high thermal stability, low volatility, and excellent solubility.

Properties

Molecular Formula

C10H15F3N2O5S

Molecular Weight

332.30 g/mol

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;2,2,2-trifluoroacetate

InChI

InChI=1S/C8H14N2O3S.C2HF3O2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-2(4,5)1(6)7/h5-6,8H,2-4,7H2,1H3;(H,6,7)

InChI Key

RXBCAJRBHYBDJZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.